Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, a basic nitrogen-containing ring structure, and oxazole, a five-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-bromo-: A simpler derivative with a bromine atom attached to the pyridine ring.
2-Bromo-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Oxazole derivatives: Compounds containing the oxazole ring structure with various substituents.
Uniqueness
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
502422-49-3 |
---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-10-5-6-12(16)11(8-10)15-18-14(9-20-15)13-4-2-3-7-17-13/h2-9H,1H3 |
InChI Key |
ZLPWRJCQPWCDGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC(=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.